4-(3-methoxy-2-pyrazinyl)-2-piperazinone
Description
4-(3-Methoxy-2-pyrazinyl)-2-piperazinone is a heterocyclic compound featuring a piperazinone core (a six-membered ring with two nitrogen atoms and a ketone group) substituted at the 4-position with a 3-methoxy-2-pyrazinyl group (Figure 1). The pyrazine ring, a diazine derivative, introduces aromaticity and electron-withdrawing properties, while the methoxy group enhances solubility and modulates electronic interactions. This structural combination is significant in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and hydrogen-bonding interactions are critical .
Properties
IUPAC Name |
4-(3-methoxypyrazin-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-15-9-8(11-2-3-12-9)13-5-4-10-7(14)6-13/h2-3H,4-6H2,1H3,(H,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFDGKVAMWVKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1N2CCNC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features :
- Piperazinone core: Provides a rigid scaffold for functional group attachment.
- 3-Methoxy-2-pyrazinyl substituent : Introduces steric and electronic diversity.
- Ketone group : Participates in hydrogen bonding and metabolic stability.
Structural Analogues
Pyrazine-Piperazine Derivatives
- 2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine (): Core: Pyrazine with a chlorine substituent. Substituents: 4-Methylpiperazine at position 3. Key Differences: Lacks the piperazinone core and methoxy group. Biological Relevance: Demonstrates receptor-binding versatility due to chloro and methyl groups .
4-(4-Methoxyphenyl)piperazine ():
- Core : Simple piperazine.
- Substituents : 4-Methoxyphenyl group.
- Key Differences : Absence of pyrazine and ketone moieties.
- Applications : Widely used in antipsychotic drugs (e.g., aripiprazole derivatives) .
Pyridazinone/Pyrimidine Derivatives
- 2-{2-[4-(4-Methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone (): Core: Pyridazinone with a thiophene substituent. Substituents: Piperazine linked via a carbonyl-ethyl group. Key Differences: Pyridazinone (vs. pyrazine) and thiophene (vs. methoxyphenyl). Activity: Potent antimicrobial and enzyme-inhibitory properties due to sulfur-containing heterocycle .
Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
- Core : Tetrahydropyrimidine.
- Substituents : Chlorophenyl and methoxyphenyl groups.
- Key Differences : Saturated pyrimidine ring reduces aromaticity.
- Applications : Explored as anticonvulsant agents .
Methoxy-Substituted Piperazinones
- 1-(2-Methoxybenzoyl)-4-(3-methoxybenzoyl)piperazine ():
- Core : Piperazine with dual benzoyl groups.
- Substituents : Methoxy groups at ortho and meta positions.
- Key Differences : Benzoyl substituents (vs. pyrazinyl).
- Uniqueness : Enhanced binding to serotonin receptors due to methoxy positioning .
Comparative Analysis Table
Key Findings from Research
Electronic Effects: Methoxy groups in 4-(3-methoxy-2-pyrazinyl)-2-piperazinone enhance electron density on the pyrazine ring, improving interactions with electron-deficient biological targets compared to chloro-substituted analogues .
Metabolic Stability: The ketone in the piperazinone core reduces oxidative metabolism, increasing half-life relative to simple piperazine derivatives .
Structural Rigidity: The pyrazine ring provides greater rigidity than pyridazinone or pyrimidine cores, favoring selective binding to kinases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
